

A Technical Guide to the Thermodynamic Properties of Deuterium Iodide Gas

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Compound of Interest		
Compound Name:	Deuterium iodide	
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This technical guide provides a comprehensive overview of the key thermodynamic properties of **deuterium iodide** (DI) in its gaseous state. The information is compiled from critically evaluated data and established experimental and computational methodologies, intended to serve as a reliable reference for scientific research and development.

Introduction

Deuterium iodide (DI), the deuterated isotopologue of hydrogen iodide, is a diatomic molecule of significant interest in various fields, including chemical kinetics, spectroscopy, and isotopic labeling studies. A thorough understanding of its thermodynamic properties is fundamental to modeling its behavior in chemical reactions, predicting equilibrium states, and designing experimental systems. This document summarizes essential thermodynamic data, details the methodologies for their determination, and illustrates the core relationships between these properties.

Quantitative Thermodynamic Data

The thermodynamic properties of ideal **deuterium iodide** gas have been determined over a wide range of temperatures. The following tables summarize the molar heat capacity at constant pressure (C_P°), standard molar entropy (S°), and enthalpy relative to 298.15 K [H° - H° (298.15 K)].



Table 1: Standard Thermodynamic Properties at 298.15 K

Property	Symbol	Value	Units
Molar Mass	М	128.9186	g/mol
Standard Molar Heat Capacity	Cp°	29.150	J/(mol·K)
Standard Molar Entropy	S°	214.884	J/(mol·K)
Enthalpy of Formation	ΔfH°	27.020	kJ/mol
Gibbs Free Energy of Formation	ΔfG°	2.530	kJ/mol

Note: Data for C_p° and S° are sourced from the NIST-JANAF Thermochemical Tables. Enthalpy and Gibbs free energy of formation are derived from related thermochemical data.[1]

Table 2: Temperature-Dependent Thermodynamic Properties of DI (g)[2]



Temperature (K)	C _p ° (J/(mol·K))	S° (J/(mol·K))	H° - H°(298.15 K) (kJ/mol)
298.15	29.150	214.884	0.000
300	29.152	215.064	0.053
400	29.412	223.513	2.996
500	29.989	230.147	5.965
600	30.778	235.714	9.004
700	31.660	240.569	12.126
800	32.548	244.912	15.337
900	33.386	248.868	18.634
1000	34.148	252.518	22.011
1500	36.936	268.016	39.754
2000	38.489	279.130	58.627
2500	39.431	287.877	78.148
3000	40.093	295.109	97.973

Data compiled and evaluated from the NIST/TRC Web Thermo Tables.[2]

Experimental and Computational Protocols

The thermodynamic data presented are primarily derived from statistical mechanics calculations based on highly accurate spectroscopic measurements. Direct calorimetric measurements serve as a complementary method.

This is the most precise method for determining the thermodynamic properties of an ideal diatomic gas like DI. The workflow involves determining the energy levels of the molecule through spectroscopy and then using these levels to calculate the partition function, from which all thermodynamic properties can be derived.[3][4]

Experimental Workflow:



- Sample Preparation: Gaseous DI is generated, often in situ, by reacting deuterium gas with solid iodine within a sample cell. For instance, a slow flow of D₂ gas at low pressure (e.g., 100 Pa) through a tube containing iodine, coupled with a DC electric discharge, can produce DI for spectral analysis.[5]
- Spectroscopic Measurement: The absorption spectrum of the DI gas is recorded using highresolution spectrometers.
 - Vibrational-Rotational Spectra: Measured using Fourier-transform infrared (FTIR)
 spectroscopy. These measurements yield data on the fundamental and overtone bands.[6]
 - Pure Rotational Spectra: Measured using far-infrared (FIR) or microwave spectroscopy to obtain highly accurate rotational transition frequencies.
- Data Analysis and Constant Determination:
 - The recorded spectra are analyzed to fit the observed transition lines to the energy level expressions for a diatomic molecule.
 - This fitting process yields a set of precise spectroscopic constants, which describe the vibrational and rotational energy levels.

Table 3: Key Spectroscopic Constants for **Deuterium Iodide**



Constant	Symbol	Value (cm⁻¹)	Description
Harmonic Vibrational Frequency	ω e	1640.14	Represents the vibrational frequency for infinitesimal amplitude.[6]
Anharmonicity Constant	WeXe	20.16	Correction for the anharmonicity of the potential well.[6]
Rotational Constant	Ве	3.2340	Related to the moment of inertia at the equilibrium internuclear distance.
Vibration-Rotation Interaction	αе	0.06142	Describes the coupling between rotational and vibrational motions.[6]
Centrifugal Distortion Constant	De	5.3 x 10 ⁻⁴	Accounts for the stretching of the bond due to rotation.[6]

These constants are determined from the analysis of vibrational-rotational and pure rotational spectra.[6][7]

Computational Workflow (Statistical Mechanics):

- Calculate Partition Function (q): The total partition function is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
- Derive Thermodynamic Properties: Molar thermodynamic properties are calculated from the partition function (q) and temperature (T) using standard statistical mechanics equations. For example:
 - Internal Energy (U): U U(0) = $N_akT^2 (\partial ln(q)/\partial T)_v$



- Entropy (S): $S = N_a k \ln(q/N_a) + (U U(0))/T + N_a k$
- Heat Capacity (C_V): C_V = (∂U/∂T)_V
- Heat Capacity (C_p) : $C_p = C_v + R$ (for an ideal gas)

Direct measurement of heat capacities and enthalpies can be performed using calorimetry, though this is less common for gases compared to the spectroscopic method.

- Apparatus: A sensitive gas calorimeter, such as a flow calorimeter or an adiabatic calorimeter, is used.
- Heat Capacity (C_p) Measurement:
 - A continuous, controlled flow of DI gas is passed through the calorimeter at a constant pressure.
 - A known amount of electrical energy (heat) is supplied to the gas stream.
 - The resulting temperature increase of the gas is measured precisely.
 - The heat capacity is calculated from the heat input, the molar flow rate, and the temperature change.
- Enthalpy of Formation (ΔfH°) Measurement:
 - The enthalpy of formation is typically determined indirectly by measuring the heat of reaction ($\Delta_r H^\circ$) for a reaction involving DI.
 - ∘ For example, the heat of the formation reaction ($\frac{1}{2}$ D₂(g) + $\frac{1}{2}$ I₂(s) → DI(g)) can be measured in a reaction calorimeter.
 - Using Hess's Law and the known enthalpies of formation of the other reactants and products, the ΔfH° of DI can be calculated.[8]

Core Thermodynamic Relationships



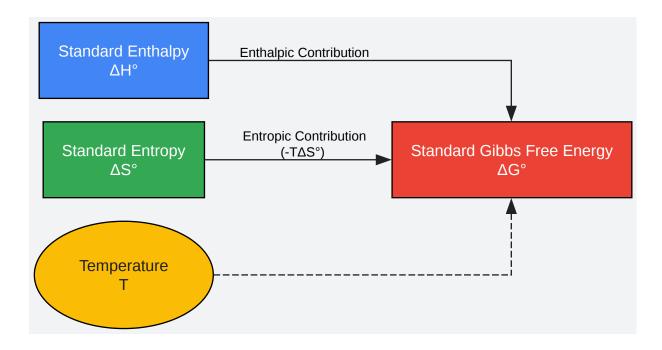
The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the Gibbs-Helmholtz equation.[9][10]

Equation: $\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$

Where:

- ΔG° is the standard Gibbs free energy change.
- ΔH° is the standard enthalpy change.
- T is the absolute temperature.
- ΔS° is the standard entropy change.

This relationship is crucial for predicting chemical equilibrium and reaction spontaneity. For the formation of DI from its elements in their standard states (D₂ gas and I₂ solid), this equation connects the values presented in Table 1.



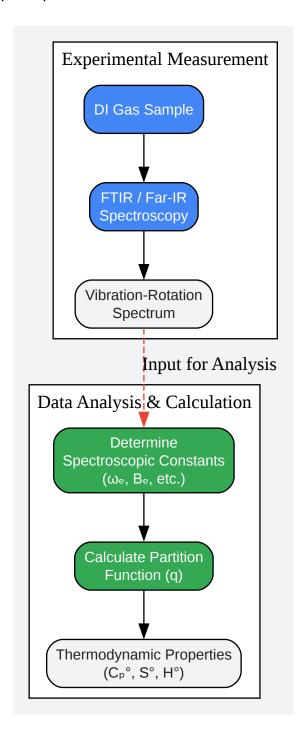
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Relationship between core thermodynamic functions.



Visualization of Experimental Workflow

The primary method for obtaining high-precision thermodynamic data for DI gas relies on a combination of spectroscopic experiments and statistical mechanics calculations.



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Workflow for determining thermodynamic properties via spectroscopy.



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